

Ramipril & Ramiprilat: Analytical and Chemical Data

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Compound Focus: 1-epi-Ramipril

CAS No.: 104195-90-6

Cat. No.: S839321

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The tables below summarize key quantitative data and methodological details that are crucial for researchers, particularly from an analytical and pharmaceutical development perspective.

Table 1: Key Quantitative Data for Ramipril and Ramiprilat

Parameter	Ramipril	Ramiprilat	Notes & Context
Therapeutic Concentration (in serum)	1–40 ng/mL (Total drug activity, based on Ramiprilat) [1]	1–40 ng/mL [1]	Therapeutic effect is estimated based on ramiprilat concentration [1].
Toxic Concentration (in serum)	Information Missing	~600 to >3500 ng/mL [1]	Based on forensic cases of driving under influence and suicide attempts [1].
Absolute Bioavailability	28% (compared to IV) [2]	44% (compared to IV) [2]	Converted to ramiprilat in the liver and kidneys [2].
Protein Binding	~73% [2]	~56% [2]	Binding is independent of concentration [2].

Parameter	Ramipril	Ramiprilat	Notes & Context
Route of Elimination	Urine (~60%) and Feces (~40%) [2]	Urine (~60%) and Feces (~40%) [2]	Urine contains unchanged ramipril (<2%) and its metabolites [2].

Table 2: Experimental Protocol for LC-MS/MS Analysis of Ramipril/Ramiprilat This validated method from forensic toxicology can serve as a reference for analytical work [1].

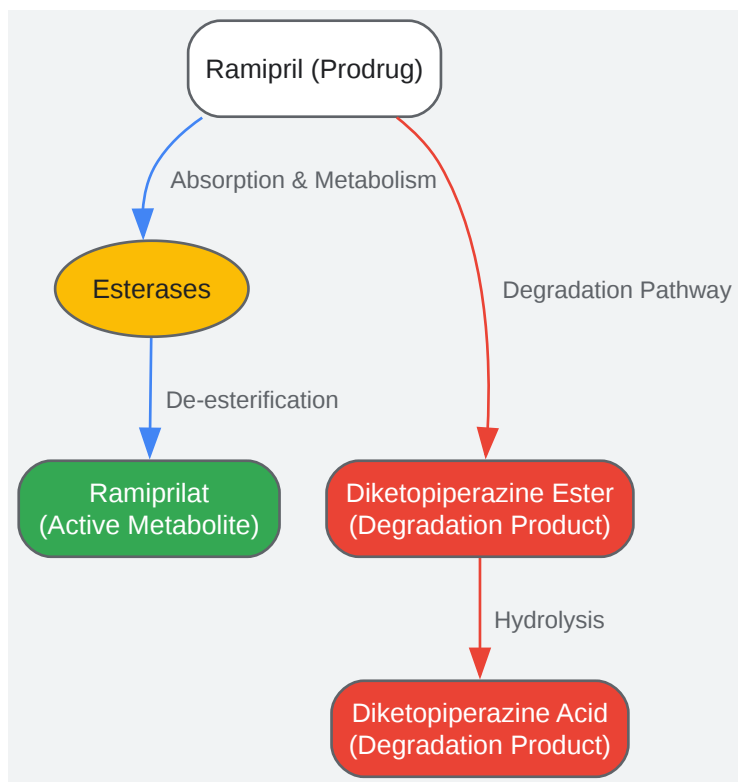
Protocol Component	Specifications
Objective	Quantification of ramipril and ramiprilat in human serum.
Sample Preparation	Protein Precipitation: 100 μ L serum mixed with 300 μ L methanol and internal standard (Ramipril-D3). After shaking and centrifugation, the supernatant is evaporated to dryness. The extract is reconstituted in 100 μ L mobile phase (80% A: 20% B) and filtered [1].

| **LC Conditions** | **Column:** Phenomenex Luna 5 μ m C18(2), 150 mm \times 2 mm. **Mobile Phase:** A: 95/5 H₂O/MeOH with 10mM Ammonium Acetate & 0.1% Acetic Acid; B: 3/97 H₂O/MeOH with 10mM Ammonium Acetate & 0.1% Acetic Acid. **Flow Rate:** 0.5 mL/min. **Gradient:** 20% B to 100% B (0-2.5 min), hold 100% B (2.5-4.8 min), back to 20% B (4.8-5.0 min), re-equilibrate (5.0-8.0 min) [1]. || **MS/MS Conditions** | **System:** Sciex QTRAP 4500 with **positive ESI**. **MRM Transitions:**

- Ramipril: 417.2 \rightarrow 234.1 (quantifier) and 417.2 \rightarrow 160.1 (qualifier).
- Ramiprilat: 389.1 \rightarrow 206.1 (quantifier) and 389.1 \rightarrow 156.0 (qualifier).
- Internal Standard (Ramipril-D3): 420.2 \rightarrow 237.2 [1]. || **Validation** | **Linearity:** 1–100 ng/mL for both analytes. **LOD/LOQ:** Able to quantify at 1 ng/mL (lowest calibration point) [1]. |

The Ramipril to Ramiprilat Pathway

The following diagram illustrates the metabolic activation and key sites of degradation for ramipril, which is highly relevant for understanding its stability and analytical behavior.



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Diagram of ramipril activation and degradation pathways. The drug is a prodrug metabolized to active ramiprilat, but also degrades to form impurities [2] [3].

Guidance for Further Research

Since "**1-epi-ramipril**" is not mentioned in the available scientific literature, here are suggestions for continuing your investigation:

- **Refine Your Search:** The term "epi-" (epimer) is standard in stereochemistry. The absence of results suggests this specific stereoisomer may not be a known metabolite or a well-characterized compound. Consider searching for "**ramipril stereoisomers**", "**ramipril impurities**", or "**ramipril degradation products**" in specialized chemical and pharmaceutical databases.
- **Consult Specialized Databases:** Search in dedicated scientific databases like SciFinder, Reaxys, or PubMed, focusing on the **chemical structure of ramipril** and its known isomers or impurities. A patent [3] discusses various degradation products, such as diketopiperazine derivatives, which may be a more fruitful avenue.
- **Re-evaluate the Compound Name:** Verify the precise chemical nomenclature for "**1-epi-ramipril**." Ensuring the name is correct is critical for an effective search.

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References

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2. Ramipril: Uses, Interactions, Mechanism of Action [go.drugbank.com]
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